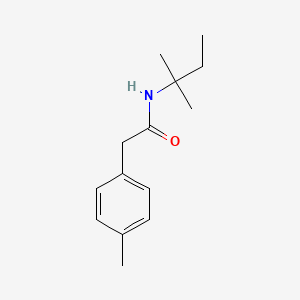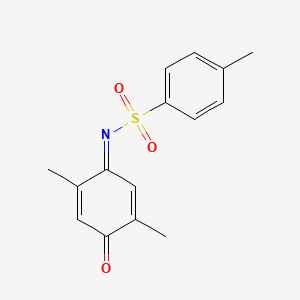![molecular formula C12H14BrNO2 B5783132 1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)
1-[(4-bromophenoxy)acetyl]pyrrolidine
描述
1-[(4-bromophenoxy)acetyl]pyrrolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, 1-(4-Bromophenoxy)-2-(pyrrolidin-1-yl)ethanone, and is a white crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of 1-[(4-bromophenoxy)acetyl]pyrrolidine is not fully understood, but it is believed to act as a modulator of various signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to the suppression of tumor growth and the promotion of neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in cancer cells. This compound has also been shown to promote neuronal survival and protect against oxidative stress-induced cell death in neuronal cells.
实验室实验的优点和局限性
One of the main advantages of using 1-[(4-bromophenoxy)acetyl]pyrrolidine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the main limitations is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are numerous future directions for the research on 1-[(4-bromophenoxy)acetyl]pyrrolidine, including the identification of its specific targets and pathways, the optimization of its therapeutic potential, and the development of more efficient synthesis methods. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as biochemistry and pharmacology.
科学研究应用
1-[(4-bromophenoxy)acetyl]pyrrolidine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research has been in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(4-bromophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQYDVFUCBOCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)




![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)

![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)